6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid
Description
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid (CAS 1803666-08-1) is a fluorinated pyridine derivative characterized by a difluoromethyl group at position 6, a fluorine atom at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₇H₅F₃NO₂, with a molecular weight of 204.12 g/mol. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability, lipophilicity, and target-binding interactions .
Properties
IUPAC Name |
6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2-4(7(12)13)11-5(3)6(9)10/h1-2,6H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNCGHSYKYCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803666-08-1 | |
| Record name | 6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . This process can be catalyzed by transition metals such as copper or palladium to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and substituted pyridines .
Scientific Research Applications
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
5-Fluoropyridine-2-carboxylic Acid (CAS 107504-08-5)
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid (CAS 1256837-04-3)
- Structure : Features a difluoromethyl group at position 2, methoxy at position 5, and carboxylic acid at position 3.
- Molecular Weight : 203.14 g/mol.
6-[5-(Difluoromethyl)-2-thienyl]pyridine-2-carboxylic Acid
- Structure : Replaces the 5-fluoro substituent with a 5-(difluoromethyl)thienyl group.
- Molecular Weight : 255.24 g/mol.
- Higher molecular weight and hydrophobicity (logP ~2.5) may limit solubility in aqueous systems .
5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS 1267011-08-4)
- Structure : Contains a hydroxyl group at position 2 and a 2-fluorophenyl ring at position 5.
- Molecular Weight : 247.21 g/mol.
- Key Differences :
- The hydroxyl group increases polarity, reducing membrane permeability.
- The fluorophenyl moiety introduces planar rigidity, which may improve selectivity for hydrophobic binding pockets .
Biological Activity
6-(Difluoromethyl)-5-fluoropyridine-2-carboxylic acid (DFM-FPCA) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development, particularly in oncology and infectious diseases.
Chemical Structure and Properties
DFM-FPCA is characterized by the presence of difluoromethyl and fluorine substituents on the pyridine ring, which significantly influence its biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 194.12 g/mol |
| CAS Number | 1803666-08-1 |
| IUPAC Name | This compound |
The biological activity of DFM-FPCA is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy. The compound may also modulate various signaling pathways, leading to apoptosis in cancer cells.
Anticancer Properties
Research has indicated that DFM-FPCA exhibits significant anticancer activity against various cancer cell lines. For instance, studies have demonstrated that:
- Inhibition of Cell Proliferation : DFM-FPCA has shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
- Induction of Apoptosis : The compound increases caspase-9 levels, indicating activation of the apoptotic pathway .
Antimicrobial Activity
DFM-FPCA has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
- Mechanism : The antimicrobial effect may be linked to the disruption of bacterial cell wall synthesis and function.
Study 1: Anticancer Efficacy
A recent study examined the effects of DFM-FPCA on MCF-7 breast cancer cells. The results indicated that treatment with DFM-FPCA led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 μM. Furthermore, flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, DFM-FPCA was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
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